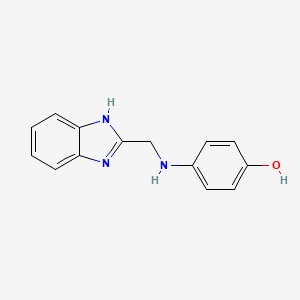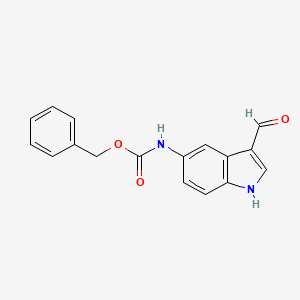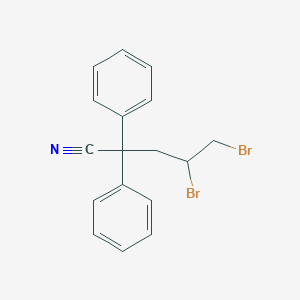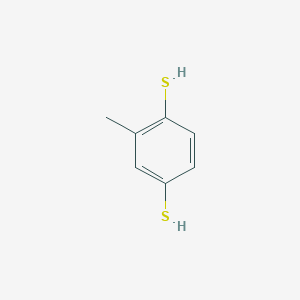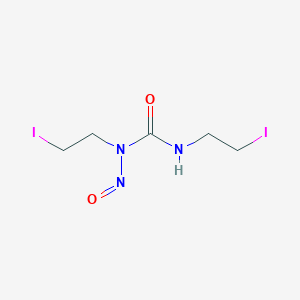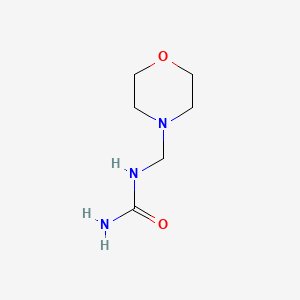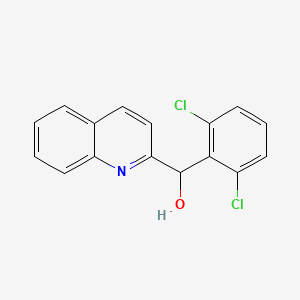
(2,6-Dichlorophenyl)-quinolin-2-ylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Dichlorophenyl)-quinolin-2-ylmethanol is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a quinoline ring attached to a methanol group, which is further substituted with a 2,6-dichlorophenyl group. The presence of both the quinoline and dichlorophenyl moieties contributes to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dichlorophenyl)-quinolin-2-ylmethanol typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline ring, followed by the introduction of the 2,6-dichlorophenyl group. The final step involves the addition of the methanol group to the quinoline ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions: (2,6-Dichlorophenyl)-quinolin-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The chlorine atoms in the 2,6-dichlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield quinoline-2-carboxylic acid, while substitution reactions can introduce various functional groups into the 2,6-dichlorophenyl moiety.
科学的研究の応用
(2,6-Dichlorophenyl)-quinolin-2-ylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2,6-Dichlorophenyl)-quinolin-2-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by interfering with cellular signaling pathways.
類似化合物との比較
2,6-Dichlorophenylacetic acid: Shares the 2,6-dichlorophenyl group but differs in the presence of an acetic acid moiety instead of the quinoline ring.
2,6-Dichlorophenyl-cyanoxime: Contains the 2,6-dichlorophenyl group and an oxime functional group, showing different reactivity and applications.
Diclofenac: A well-known non-steroidal anti-inflammatory drug (NSAID) that also contains the 2,6-dichlorophenyl group.
Uniqueness: (2,6-Dichlorophenyl)-quinolin-2-ylmethanol is unique due to the combination of the quinoline ring and the 2,6-dichlorophenyl group, which imparts distinct chemical and biological properties
特性
CAS番号 |
5467-95-8 |
|---|---|
分子式 |
C16H11Cl2NO |
分子量 |
304.2 g/mol |
IUPAC名 |
(2,6-dichlorophenyl)-quinolin-2-ylmethanol |
InChI |
InChI=1S/C16H11Cl2NO/c17-11-5-3-6-12(18)15(11)16(20)14-9-8-10-4-1-2-7-13(10)19-14/h1-9,16,20H |
InChIキー |
XTVVYQXYQDRVPO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(C3=C(C=CC=C3Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[4-(4-Methylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B14723097.png)
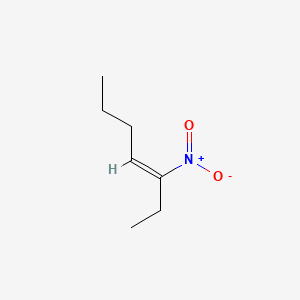

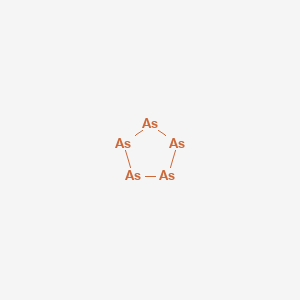
![9,19-diphenyl-1,11-diazahexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-2,4,6,8,12,14,16,18,21-nonaene-10,20-dione](/img/structure/B14723118.png)

